

# An In-depth Technical Guide to 4-Bromo-2-chloro-1-propoxybenzene

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-1-propoxybenzene

Cat. No.: B1290242

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-2-chloro-1-propoxybenzene** is a halogenated aromatic ether with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical development and material science. The presence of bromine, chlorine, and a propoxy group on the benzene ring provides multiple sites for chemical modification, making it a versatile building block for organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **4-Bromo-2-chloro-1-propoxybenzene**, with a focus on providing practical information for researchers and professionals in drug development.

## Chemical Properties

While specific experimentally determined data for **4-Bromo-2-chloro-1-propoxybenzene** is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds.

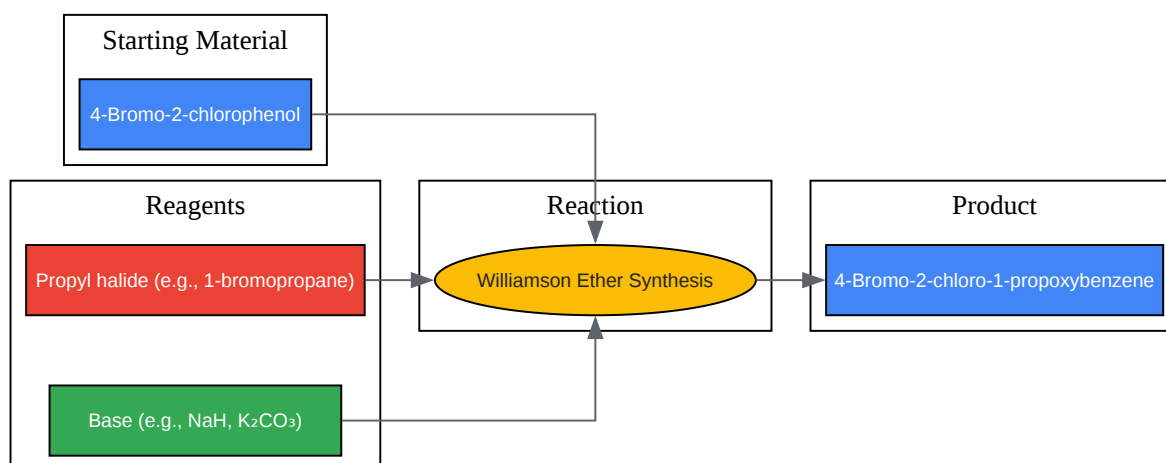
Table 1: General Chemical Properties of **4-Bromo-2-chloro-1-propoxybenzene**

Property	Value	Source/Method
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrClO	Supplier Data[1]
Molecular Weight	249.53 g/mol	Calculated
Appearance	Not explicitly reported; likely a liquid or low-melting solid at room temperature	Inferred from similar compounds
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.	Chemical principles
CAS Number	Not definitively assigned; 1353776-75-6 is associated with the isomer 1-bromo-2-chloro-4-propoxybenzene.[2]	Chemical Database Search

## Synthesis and Reactivity

The synthesis of **4-Bromo-2-chloro-1-propoxybenzene** can be logically achieved through a Williamson ether synthesis, a well-established and versatile method for preparing ethers.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis of **4-Bromo-2-chloro-1-propoxybenzene**.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies. Researchers should optimize reaction conditions for their specific needs.

Materials:

- 4-Bromo-2-chlorophenol
- 1-Bromopropane (or other propyl halide)
- Sodium hydride (NaH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Deprotonation: To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2.0 eq) in acetone, the reaction can be run at room temperature or reflux. Stir the mixture for 30-60 minutes to form the corresponding phenoxide.
- Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain **4-Bromo-2-chloro-1-propoxybenzene**.

## Reactivity

The chemical reactivity of **4-Bromo-2-chloro-1-propoxybenzene** is dictated by its functional groups:

- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the activating propoxy group and the deactivating but ortho-, para-directing halogen substituents.

- **Halogen Atoms:** The bromine and chlorine atoms are potential sites for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. They are also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom is generally more reactive than the chlorine atom in such reactions.
- **Propoxy Group:** The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).

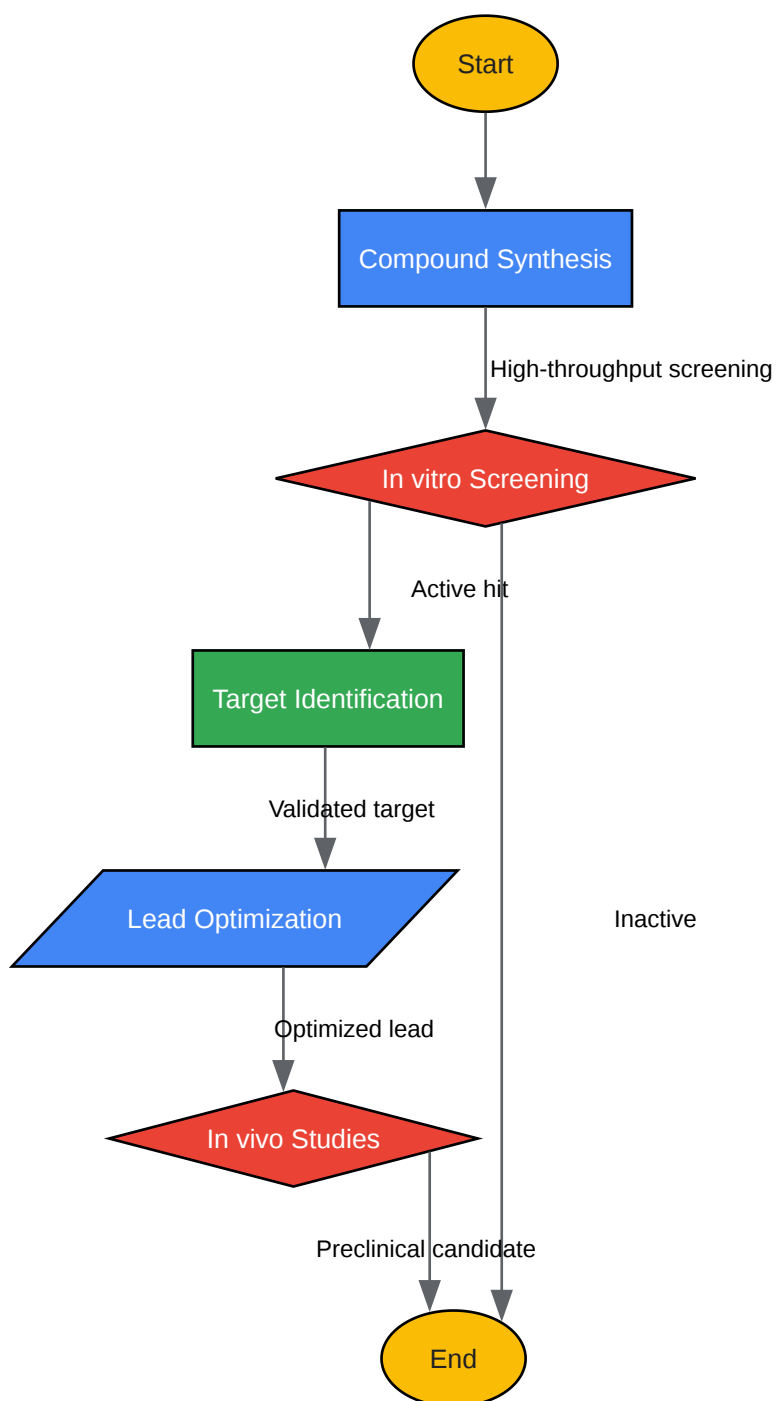
## Potential Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical and pharmacokinetic properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Metabolic Stability:** The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug molecule.
- **Lipophilicity:** Halogens generally increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.
- **Binding Interactions:** Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

While no specific biological activities or signaling pathway interactions have been reported for **4-Bromo-2-chloro-1-propoxybenzene** itself, its structural motifs are present in various biologically active molecules. For instance, halogenated phenyl ethers are found in compounds with antibacterial, antifungal, and anticancer activities.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Logical Workflow for Investigating Biological Activity



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Caption: A logical workflow for drug discovery.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Bromo-2-chloro-1-propoxybenzene** is not readily available. However, based on the data for structurally similar compounds such as 1-bromo-4-chlorobenzene and 4-bromo-2-chlorophenol, the following precautions should be taken:

- Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7][8]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

## Conclusion

**4-Bromo-2-chloro-1-propoxybenzene** is a halogenated aromatic compound with potential as a versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. While specific experimental data for this compound is sparse, its synthesis can be readily achieved through established methods like the Williamson ether synthesis. Its reactivity is predictable based on its functional groups, offering multiple avenues for further chemical modification. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures for handling halogenated organic molecules. Further investigation into the biological activities of this compound and its derivatives is warranted.

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